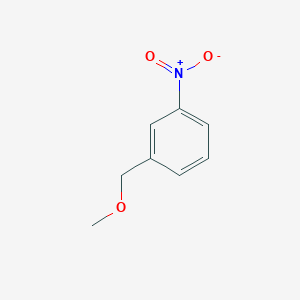







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
17.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCl)C=CC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
sodium methoxide
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500-milliliter flask equipped with a reflux condenser and a magnetic stirring bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
Exothermic heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 22 hours
|
|
Duration
|
22 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was transferred to a separatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
wherein it was diluted with 400 milliliters of ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
consecutively extracted with 400 milliliters of water and 400 milliliters of saturated brine respectively
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator at 55° C.
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a brown liquid
|
|
Type
|
ADDITION
|
|
Details
|
The brown liquid was charged to a distillation flask
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled at a pressure of 2.3 millimeters of mercury
|
|
Type
|
CUSTOM
|
|
Details
|
A main fraction (15.1 grams) was collected
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COCC1=CC(=CC=C1)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |